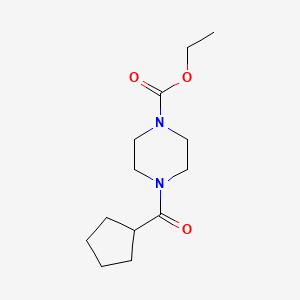
Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a piperazine derivative that has potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, it has been investigated for its potential to improve cognitive function in individuals with neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate in lab experiments is its potential to target specific neurotransmitters, making it a useful tool for studying the central nervous system. However, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, it may have limited solubility in certain solvents, which can affect its effectiveness in experiments.
Future Directions
There are several potential future directions for research on Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of chronic pain and epilepsy. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate is a piperazine derivative that has potential applications in the field of medicinal chemistry. Its unique properties make it a useful tool for studying the central nervous system and investigating potential treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with cyclopentanecarbonyl chloride in the presence of a base. The reaction yields Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate, which can be purified through crystallization or column chromatography.
Scientific Research Applications
Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate has potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)12(16)11-5-3-4-6-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJCIQGGOWLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)


![Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)
![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)

![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)
